Décaborane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Decaborane, also known as decaborane (14), is a borane with the chemical formula B10H14 . This white crystalline compound is one of the principal boron hydride clusters, both as a reference structure and as a precursor to other boron hydrides . It is toxic and volatile, giving off a foul odor, like that of burnt rubber or chocolate .

Synthesis Analysis

Decaborane is commonly synthesized via the pyrolysis of smaller boron hydride clusters (for example B2H6 or B5H9) under vacuum . A simplified synthesis of decaborane from sodium tetrahydroborate via tetradecahydroundecaborate (1-) ion has also been reported .

Molecular Structure Analysis

The B10 framework in decaborane resembles an incomplete octadecahedron . The molecule has a nido structure with 10 terminal B−H bonds and 4 bridging B−H−B bonds .

Chemical Reactions Analysis

Decaborane was already used early as a reducing agent, but its reduction strength was modest . Only the replacement of polar by protic solvents or the addition of additives permits the employment of decaborane as a mild reducing agent in the reductive etherification and amination as well as in the reduction of nitro groups .

Physical and Chemical Properties Analysis

Decaborane is a stable, crystalline borane. It is neither air nor hydrolysis-sensitive . The physical characteristics of decaborane resemble those of the organic compounds naphthalene and anthracene, in that it is highly flammable and can be sublimed under vacuum at moderate temperatures .

Applications De Recherche Scientifique

B10H14 B_{10}H_{14} B10H14

) est une molécule riche en bore avec une variété d'applications dans la recherche scientifique. Voici une analyse complète de six applications uniques du décaborane, chacune détaillée dans sa propre section. (où n = 8–10) et les anions carba-closo-décaborate . Ces composés sont essentiels dans le développement de nouveaux matériaux avec une stabilité thermique et chimique unique, qui sont utiles dans une gamme d'applications allant de la médecine au stockage d'énergie.Revêtements en bore et matériaux céramiques

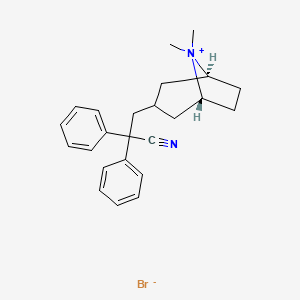

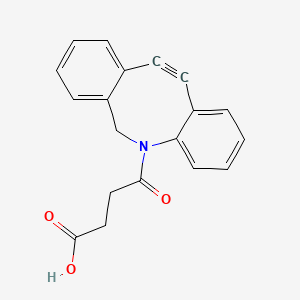

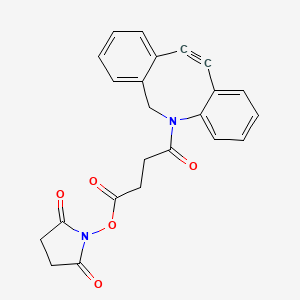

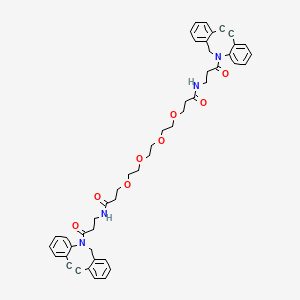

Le this compound de haute pureté peut être sublimé pour créer des films de bore amorphe {svg_1}. Ces revêtements sont précieux dans diverses applications industrielles, notamment la création de surfaces résistantes à l'usure et de dispositifs semi-conducteurs. Les revêtements en bore dérivés du this compound sont également utilisés pour synthétiser le carbure de bore et le nitrure de bore, des matériaux connus pour leur dureté et leur stabilité thermique.

Nanotechnologie

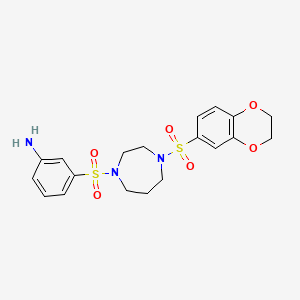

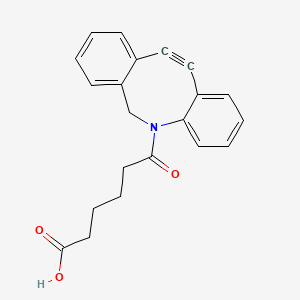

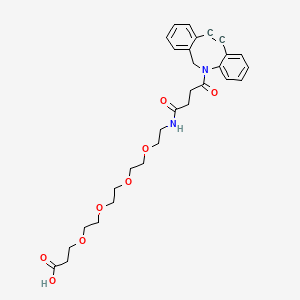

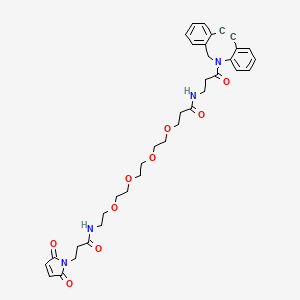

Le this compound est utilisé pour produire des nanosheets et des nanotubes de nitrure de bore {svg_2}. Ces nanostructures ont des applications prometteuses en électronique, en raison de leur excellente isolation électrique et de leur conductivité thermique. Elles sont également explorées pour une utilisation en nanomédecine, en particulier pour les systèmes d'administration de médicaments.

Films minces de borure métallique

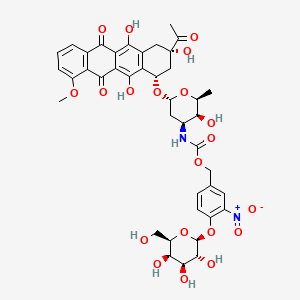

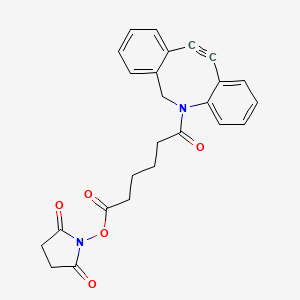

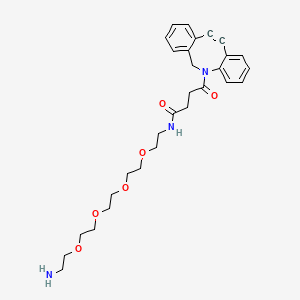

La molécule sert de précurseur pour divers films minces de borure métallique {svg_3}. Les borures métalliques sont des composés qui présentent une gamme de propriétés électroniques, magnétiques et supraconductrices, ce qui les rend adaptés à une utilisation dans les dispositifs électroniques avancés et les systèmes de conversion d'énergie.

Matériaux de protection contre les neutrons

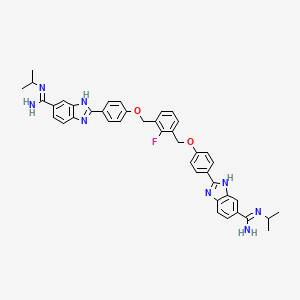

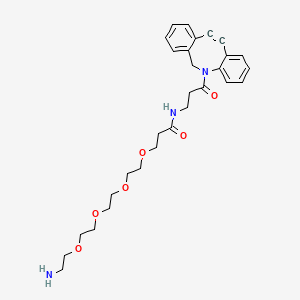

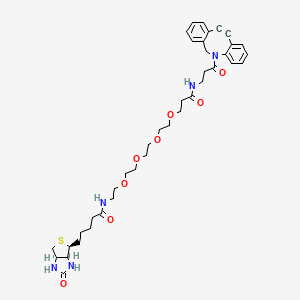

En raison de sa forte section efficace neutronique, les matériaux dérivés du this compound sont étudiés pour une utilisation dans la protection contre les neutrons {svg_4}. Cette application est essentielle dans les réacteurs nucléaires et les installations médicales où une protection contre les rayonnements neutroniques est nécessaire.

Matériaux énergétiques

Historiquement, le this compound a été étudié pour son potentiel en tant que matériau énergétique, en particulier dans les projets de carburant pour fusées {svg_5}. Bien que cette application ait connu moins d'intérêt ces derniers temps, la nature riche en énergie du composé en fait toujours un sujet d'intérêt dans le domaine des systèmes de propulsion avancés.

Mécanisme D'action

Target of Action

Decaborane, with the chemical formula B10H14, is a principal boron hydride cluster . It plays a central role in the chemistry of polyhedral boron hydrides . It is an essential boron reagent for the preparation of medium and higher carboranes C2BnHn+2 (n = 8–10) and the carba-closo-decaborate anions [CB9H10]− .

Mode of Action

The main attention in decaborane chemistry is paid to the reactions of the substitution of hydrogen atoms by various atoms and groups with the formation of exo-polyhedral boron–halogen, boron–oxygen, boron–sulfur, boron–nitrogen, boron–phosphorus, and boron–carbon bonds .

Biochemical Pathways

Decaborane is used in the synthesis of the closo-dodecaborate [B12H12]2− and the carba-closo-dodecaborate [CB11H12]− anions . It is also used for the synthesis of the closo-decaborate anion [B10H10]2− . These biochemical pathways have significant downstream effects, including the preparation of boron coatings, nanoparticles, microcrystals, boron nitride nanosheets, and nanotubes, as well as various metal boride thin films .

Pharmacokinetics

It is known that decaborane is slightly soluble in cold water . This solubility could potentially impact its bioavailability.

Result of Action

The molecular and cellular effects of decaborane’s action are largely dependent on its use in various chemical reactions. For instance, it can be used to prepare boron coatings, nanoparticles, microcrystals, boron nitride nanosheets, and nanotubes .

Safety and Hazards

Decaborane is highly flammable, and burns with a bright green flame like other boron hydrides . It is toxic if swallowed, fatal if inhaled, causes serious eye irritation, causes damage to organs, may cause respiratory irritation, may cause drowsiness or dizziness, causes damage to organs through prolonged or repeated exposure, and is toxic in contact with skin .

Orientations Futures

Decaborane plays a central role in the chemistry of polyhedral boron hydrides. It is an essential boron reagent for the preparation of medium and higher carboranes C2BnHn+2 (n = 8–10) and the carba-closo-decaborate anions [CB9H10]− . Decaborane can be used to prepare boron coatings, nanoparticles, microcrystals, boron nitride nanosheets, and nanotubes, as well as various metal boride thin films . Recently, a decaborane-based fuel cell power source with a high energy density was developed .

Analyse Biochimique

, is a boron hydride cluster known for its unique structure and reactivity. This compound has been extensively studied for its applications in various fields, including materials science, medicine, and biochemistry. Its ability to interact with biological molecules makes it a subject of interest in biochemical research.

Biochemical Properties

Decaborane plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to form complexes with enzymes such as cytochrome P450, which is involved in the metabolism of many drugs and toxins. The interaction between decaborane and cytochrome P450 can lead to the inhibition of the enzyme’s activity, affecting the metabolic pathways it regulates . Additionally, decaborane can bind to proteins through boron-hydrogen interactions, altering their structure and function.

Cellular Effects

Decaborane has notable effects on different types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, decaborane has been shown to affect the mitogen-activated protein kinase (MAPK) pathway, which is crucial for cell growth and differentiation . By interacting with key proteins in this pathway, decaborane can alter the expression of genes involved in cell proliferation and apoptosis. Furthermore, decaborane’s impact on cellular metabolism includes changes in the activity of metabolic enzymes and the levels of metabolites.

Molecular Mechanism

The molecular mechanism of decaborane involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Decaborane can bind to the active sites of enzymes, inhibiting their catalytic activity. This inhibition can be competitive or non-competitive, depending on the nature of the interaction . Additionally, decaborane can induce changes in gene expression by interacting with transcription factors and other regulatory proteins. These interactions can lead to the upregulation or downregulation of specific genes, affecting cellular processes such as growth, differentiation, and apoptosis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of decaborane can change over time due to its stability, degradation, and long-term impact on cellular function. Decaborane is relatively stable under standard laboratory conditions, but it can degrade over time, especially in the presence of moisture or heat . Long-term studies have shown that decaborane can have persistent effects on cellular function, including sustained changes in gene expression and metabolic activity. These effects can be observed in both in vitro and in vivo studies, highlighting the importance of considering temporal factors in biochemical research involving decaborane.

Dosage Effects in Animal Models

The effects of decaborane vary with different dosages in animal models. At low doses, decaborane can have minimal or beneficial effects, such as enhancing certain metabolic pathways or protecting against oxidative stress . At high doses, decaborane can be toxic, leading to adverse effects such as cellular damage, organ dysfunction, and even death. Studies have identified threshold doses beyond which the toxic effects of decaborane become pronounced, emphasizing the need for careful dosage control in experimental settings.

Metabolic Pathways

Decaborane is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate these processes. It can affect the activity of enzymes such as cytochrome P450, altering the metabolism of drugs and other compounds . Additionally, decaborane can influence metabolic flux by modulating the levels of key metabolites. For example, it can increase the production of reactive oxygen species (ROS), leading to oxidative stress and subsequent cellular damage.

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis of Decaborane involves the reaction of B2H6 with B5H9 in the presence of a catalyst.", "Starting Materials": [ "Diborane (B2H6)", "Pentaborane (B5H9)", "Catalyst" ], "Reaction": [ "Step 1: Diborane and pentaborane are mixed in a molar ratio of 1:5.", "Step 2: A catalyst, such as aluminum chloride (AlCl3), is added to the mixture.", "Step 3: The reaction is carried out at high temperature and pressure, typically around 300°C and 10 atm.", "Step 4: Decaborane is formed as a product of the reaction.", "Step 5: The product is purified using distillation or other methods to obtain pure decaborane." ] } | |

Numéro CAS |

17702-41-9 |

Formule moléculaire |

B10H2 |

Poids moléculaire |

110.116 |

Nom IUPAC |

Decaboron tetradecahydride |

InChI |

InChI=1S/B10H2/c1-3-5-2-6-4(1)7(3)9(3,5)8(5,6)10(4,6)7/h1-2H |

Clé InChI |

JDALSXBJFTZZSB-UHFFFAOYSA-N |

SMILES |

B123B45[B@@]63B[B@@]34[B@@]47B[B@@]26B14B537 |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Decaborane; Boron hydride (B10H14); Decaboron tetradecahydride; nido-Decaborane(14); Tetradecahydrodecaborane. |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.